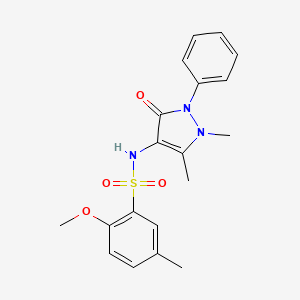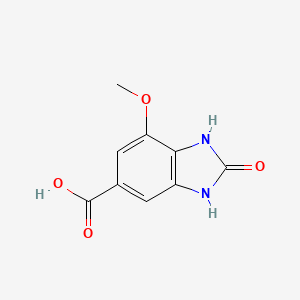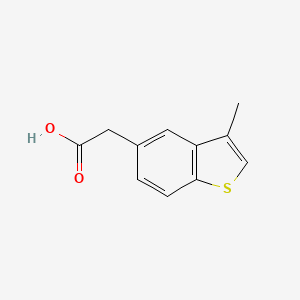
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as DPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DPP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins that regulate cell cycle progression and apoptosis. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one limitation of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide-based cancer treatments that can be used in combination with other drugs to enhance their efficacy. Additionally, further investigation into the potential use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is warranted. Finally, the development of new synthesis methods for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide that improve its solubility and bioavailability could lead to the development of more effective treatments.
合成法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-10-11-16(26-4)17(12-13)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLQIAFMAAROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)


![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)